![molecular formula C7H3F6NS B6350592 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% CAS No. 1286744-08-8](/img/structure/B6350592.png)
3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97%
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Overview
Description
Trifluoromethyl groups are commonly found in various organic compounds, including pharmaceuticals and agrochemicals . They can significantly affect the properties of the molecules they are part of, such as their reactivity, stability, and biological activity .
Molecular Structure Analysis
The trifluoromethyl group is a functional group in organic chemistry. It consists of three fluorine atoms attached to a carbon atom. It is often used in pharmaceuticals and agrochemicals due to its ability to modify the chemical and biological properties of molecules .Chemical Reactions Analysis
Trifluoromethyl-containing compounds can participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution, addition, and elimination reactions .Physical And Chemical Properties Analysis
Trifluoromethyl groups can significantly affect the physical and chemical properties of the molecules they are part of. They can increase the molecule’s stability, reactivity, and lipophilicity .Scientific Research Applications
- 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) , a derivative of this compound, plays a crucial role in the production of crop protection products. It is obtained by direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring. Among all trifluoromethyl-substituted pyridine derivatives, 2,3,5-DCTF is in highest demand .
- Fluazinam , a potent fungicide, interferes with the biochemistry of respiration. Interestingly, the trifluoromethyl-substituted pyridine derivative (such as 2,3,5-DCTF) exhibits higher fungicidal activity compared to chlorine and other derivatives. 2,3,5-DCTF serves as a building block in the synthesis of fluazinam .
- The trifluoromethyl group is significant in drug discovery. Researchers have synthesized 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives as potent antimicrobial agents. These compounds were obtained by reacting 3’,5’-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid , forming a hydrazone intermediate, which further reacted with the Vilsmeier-Haack reagent to yield the pyrazole aldehyde .
Crop Protection Products:
Fungicides:
Antimicrobial Agents:
Mechanism of Action
Target of Action
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that similar compounds have been found to inhibit the growth of planktonic gram-positive bacteria .
Result of Action
Action Environment
It’s known that the development of fluorinated organic chemicals is becoming an increasingly important research topic .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,5-bis(trifluoromethyl)-1H-pyridine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6NS/c8-6(9,10)3-1-14-2-4(5(3)15)7(11,12)13/h1-2H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFVQAKKYFCFKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)C(=CN1)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis-trifluoromethyl-1H-pyridine-4-thione |
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